molecular formula C17H13Cl2NOS B11701102 3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

Katalognummer: B11701102
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: WZUMDULOOXPZOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions, a phenylethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzothiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated aromatic compound.

    Introduction of Chlorine Atoms: Chlorination of the benzothiophene ring at the 3rd and 6th positions can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylethylamine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with a suitable carboxylic acid derivative or an amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing chlorine or other groups.

    Substitution: Substituted derivatives with new functional groups replacing chlorine atoms.

Wissenschaftliche Forschungsanwendungen

3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    3,6-Dichlor-N-(2-Phenylethyl)pyridin-2-carboxamid: Ähnliche Struktur mit einem Pyridinring anstelle eines Benzothiophenrings.

    3,6-Dichlor-N-(2-Phenylethyl)-1,2,4-triazin-5-amin: Enthält einen Triazinring anstelle eines Benzothiophenrings.

    3,6-Dichlor-N-{2-[(4-Fluorphenyl)sulfonyl]-2-phenylethyl}-2-methoxybenzamid: Enthält zusätzliche funktionelle Gruppen wie eine Fluorphenylsulfonylgruppe und eine Methoxygruppe.

Einzigartigkeit

3,6-Dichlor-N-(2-Phenylethyl)-1-benzothiophen-2-carboxamid ist aufgrund seiner spezifischen Kombination aus einem Benzothiophenring, Chloratomen und einer Phenylethylgruppe einzigartig. Diese einzigartige Struktur verleiht ihm bestimmte chemische und biologische Eigenschaften, die es für verschiedene Forschungs- und Industrieanwendungen wertvoll machen.

Eigenschaften

Molekularformel

C17H13Cl2NOS

Molekulargewicht

350.3 g/mol

IUPAC-Name

3,6-dichloro-N-(2-phenylethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H13Cl2NOS/c18-12-6-7-13-14(10-12)22-16(15(13)19)17(21)20-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21)

InChI-Schlüssel

WZUMDULOOXPZOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.